molecular formula C8H6F3NO3 B2431416 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1211525-32-4

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B2431416
CAS No.: 1211525-32-4
M. Wt: 221.135
InChI Key: KIQJUPGCYCBMJI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and methoxy group in its structure makes it a compound of interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Similar compounds, such as trifluoromethylpyridines, have been used in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease.

Mode of Action

It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the influence of a palladium catalyst .

Biochemical Pathways

If it acts as a bace inhibitor, it would interfere with the amyloidogenic pathway, reducing the production of amyloid-β peptides .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as they are known to enhance lipophilicity and thus potentially improve bioavailability .

Result of Action

If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the pathological processes associated with alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. The trifluoromethyl group in 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is known for its high electronegativity and strong carbon-fluorine bonds, which could potentially enhance the compound’s stability under various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by a series of reactions to introduce the methoxy and carboxylic acid groups . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The simultaneous vapor-phase reaction method is particularly advantageous for industrial-scale synthesis due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQJUPGCYCBMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-32-4
Record name 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
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